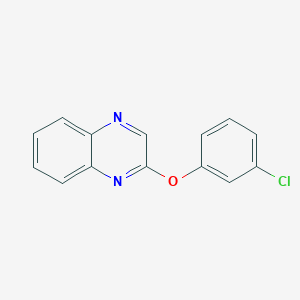
2-(3-氯苯氧基)喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorophenoxy)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 3-chlorophenoxy group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The quinoxaline moiety is known for its biological activity and is a common scaffold in drug design.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity. Quinoxaline derivatives have shown promise in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
作用机制
- The primary target of 2-(3-Chlorophenoxy)quinoxaline is the EphA3 tyrosine kinase . This kinase plays a crucial role in cell signaling, particularly in processes related to cell growth, differentiation, and migration .
- By inhibiting EphA3, the compound interferes with downstream signaling pathways, affecting gene expression and cellular responses .
- Notably, this compound downregulates genes involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceosome, and DNA repair .
Target of Action
Mode of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)quinoxaline typically involves the condensation of 3-chlorophenol with quinoxaline derivatives. One common method is the reaction of 3-chlorophenol with 2-chloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of 3-chlorophenol and 2-bromoquinoxaline under similar conditions. The choice of halogen on the quinoxaline ring can influence the reaction conditions and yield.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenoxy)quinoxaline may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
化学反应分析
Types of Reactions
2-(3-Chlorophenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoxaline ring or the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound, which lacks the chlorophenoxy group.
2-Phenoxyquinoxaline: Similar structure but with a phenoxy group instead of a chlorophenoxy group.
2-(4-Chlorophenoxy)quinoxaline: Similar structure but with the chlorophenoxy group at the 4-position.
Uniqueness
2-(3-Chlorophenoxy)quinoxaline is unique due to the specific positioning of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially improving its efficacy as a therapeutic agent.
属性
IUPAC Name |
2-(3-chlorophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)18-14-9-16-12-6-1-2-7-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQRMWMDVDALIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














